2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile
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Overview
Description
2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile is a complex organic compound with a molecular formula of C30H33FN8O2S.
Preparation Methods
The synthesis of 2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile involves multiple steps, including the formation of intermediate compoundsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and thiazole rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is being evaluated as an autotaxin inhibitor for the treatment of idiopathic pulmonary fibrosis.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme autotaxin, which is involved in the production of lysophosphatidic acid (LPA). LPA is a signaling molecule that plays a role in various physiological processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, the compound reduces the levels of LPA, thereby modulating these cellular processes and potentially providing therapeutic benefits in conditions like idiopathic pulmonary fibrosis .
Comparison with Similar Compounds
Compared to other autotaxin inhibitors, 2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile stands out due to its unique structural features and high potency. Similar compounds include:
ONO-8430506: A structurally distinct autotaxin inhibitor with comparable therapeutic potential.
These compounds share the common goal of inhibiting autotaxin but differ in their chemical structures, which can influence their pharmacokinetic properties and therapeutic efficacy.
Properties
Molecular Formula |
C28H30FN9O2S |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyrazin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C28H30FN9O2S/c1-3-21-27(34(2)28-33-26(22(12-30)41-28)18-4-6-19(29)7-5-18)38-16-24(31-13-23(38)32-21)36-10-8-35(9-11-36)17-25(40)37-14-20(39)15-37/h4-7,13,16,20,39H,3,8-11,14-15,17H2,1-2H3 |
InChI Key |
QRRUOUGSMGFUEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(N=CC2=N1)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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